N-([2,3'-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential .Scientific Research Applications
Enantioselective Synthesis and Catalysis
The compound has been used in the asymmetric synthesis of mirror images of bioactive molecules, such as 3'-fluorothalidomide, highlighting its potential in creating enantiomerically pure compounds. This process utilized enantiodivergent electrophilic fluorination, demonstrating the compound's role in achieving high enantioselectivity in chemical synthesis (Yamamoto et al., 2011).
Bioactive Molecule Development
In the realm of bioactive molecule development, sulfonamide derivatives, including those related to the discussed compound, have shown promise in DNA binding and cleavage, genotoxicity, and anticancer activity. Research on mixed-ligand copper(II)-sulfonamide complexes has shown that these compounds can interact with DNA and exhibit significant anticancer activity, underscoring the potential therapeutic applications of sulfonamide derivatives (González-Álvarez et al., 2013).
Catalytic Applications and Organic Transformations
The compound's derivative, N-fluorobenzenesulfonimide (NFSI), has been extensively used as an amino source in C–N bond formation, showcasing its versatility in organic synthesis. NFSI has been employed for the amination of various substrates, indicating the utility of sulfonamide derivatives in catalytic applications and organic transformations. This highlights the role of such compounds in facilitating diverse chemical reactions, including those that form C–N bonds, which are crucial in pharmaceutical and material sciences (Li & Zhang, 2014).
Advanced Material Synthesis
The compound and its derivatives have been involved in the synthesis of advanced materials, including the development of novel complexes with potential applications in material science. For instance, research on mixed ligand complexes of tridentate N, N, S pyrazole-based aldimine and 2,2′-bipyridine has provided insights into the structural and electronic characteristics of these complexes, which could be relevant for various material science applications (Garnovskii et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2S/c18-15-9-14(3-4-16(15)19)25(23,24)22-10-12-5-7-21-17(8-12)13-2-1-6-20-11-13/h1-9,11,22H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMUSHZEUVLLAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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